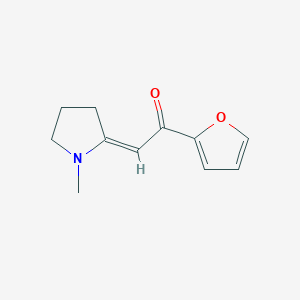

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone

Description

Properties

CAS No. |

82071-15-6 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(2E)-1-(furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone |

InChI |

InChI=1S/C11H13NO2/c1-12-6-2-4-9(12)8-10(13)11-5-3-7-14-11/h3,5,7-8H,2,4,6H2,1H3/b9-8+ |

InChI Key |

OVSHUBIGPLREMX-CMDGGOBGSA-N |

Isomeric SMILES |

CN\1CCC/C1=C\C(=O)C2=CC=CO2 |

Canonical SMILES |

CN1CCCC1=CC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diamines with aldehydes or ketones under reductive amination conditions.

Coupling of the Rings: The furan and pyrrolidine rings are then coupled through a condensation reaction with ethanone, often using a base catalyst to facilitate the formation of the double bond.

Industrial Production Methods

In an industrial setting, the production of (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan and pyrrolidine derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid and pyrrolidine-2-one derivatives, while reduction may produce saturated ethanone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Halogenated derivatives (e.g., compound 13) exhibit antiviral activity, suggesting that substitutions on the furan or pyrrolidine rings could modulate bioactivity .

Comparison with Enaminone Derivatives

Enaminones are versatile intermediates in alkaloid synthesis and coordination chemistry. The target compound shares structural motifs with the following:

Key Observations :

- The propenyl group in the phenyl-substituted enaminone () enhances π-conjugation, whereas the furan in the target compound may favor hydrogen bonding via its oxygen atom.

- Both compounds adopt the E configuration, critical for planar enaminone geometry and intermolecular interactions .

Key Observations :

- The furan and pyrrolidine groups in the target compound may improve solubility compared to purely aromatic analogs.

- Halogenation (e.g., Br, Cl in compound 13) increases molecular weight and lipophilicity, often enhancing target binding but reducing solubility .

Biological Activity

(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, including its pharmacological potential, synthesis methods, and interaction studies with biological targets.

Structural Characteristics

The compound features a furan ring and a pyrrolidine moiety , which contribute to its reactivity and interaction with biological systems. The furan ring provides aromatic properties, while the nitrogen functionality of the pyrrolidine enhances its potential for various pharmacological effects. The conjugated system present in the structure is believed to play a crucial role in its biological activity.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antioxidant Activity : Compounds containing furan and pyrrolidine rings have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress in cells.

- Antimicrobial Effects : Some derivatives have shown effectiveness against various pathogens, indicating potential applications as antimicrobial agents.

- CNS Activity : The structure suggests possible interactions with neurotransmitter systems, particularly through modulation of GABA receptors, akin to other pyrrolidine-containing compounds.

Synthesis Methods

Several synthetic routes can be employed to produce (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone. These methods highlight the compound's versatility in organic synthesis:

- Condensation Reactions : Utilizing furan derivatives and pyrrolidine precursors.

- Cyclization Techniques : Involving the formation of the furan ring through cyclization of suitable precursors.

- Functional Group Transformations : Modifying existing compounds to introduce necessary functional groups.

Interaction Studies

Understanding how (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone interacts with biological targets is crucial for elucidating its pharmacodynamics. Interaction studies may include:

- Molecular Docking Studies : To predict binding affinities to various receptors.

- In Vitro Assays : Evaluating the compound's effects on cell lines and microbial cultures.

Comparative Analysis with Similar Compounds

The uniqueness of (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylpyrrole | Pyrrole ring | Exhibits distinct electronic properties |

| 2-Acetylfuran | Furan ring with an acetyl group | Known for flavoring applications |

| 4-Methylfuran | Methyl-substituted furan | Used in organic synthesis |

| 5-Hydroxymethylfurfural | Furfural derivative | Demonstrated antioxidant properties |

The combination of both furan and pyrrolidine functionalities in (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on assessing the biological activity of this compound through various methodologies:

- Antioxidant Studies : Research has shown that derivatives exhibit significant free radical scavenging activity, which is crucial for therapeutic applications in oxidative stress-related diseases.

- Antimicrobial Testing : In vitro assays demonstrated that (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone has notable efficacy against specific bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuropharmacological Assessment : The compound's interaction with GABA receptors was evaluated, showing promising results that indicate potential use in treating CNS disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis via enaminone intermediates is common. For example:

- Step 1 : Prepare pyrrolidine derivatives using cyclization reactions (e.g., formaldehyde/amine condensation) .

- Step 2 : Couple the pyrrolidine intermediate with furan-2-yl ethanone via a nucleophilic substitution or Wittig reaction. Use coupling reagents like DCC or EDC for amide/ketone bond formation .

- Optimization : Microwave-assisted synthesis (80–120°C, DMF solvent) improves reaction efficiency. Monitor purity via HPLC (>95% purity threshold) .

Q. How can the stereochemical configuration (E/Z isomerism) of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve absolute configuration (e.g., triclinic crystal system, P1 space group, as in related enaminones) .

- NMR spectroscopy : Use NOESY to detect spatial proximity of furan and pyrrolidine protons. Coupling constants (J) >12 Hz in -NMR indicate trans (E) configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR spectroscopy : Identify ketone (C=O stretch ~1700 cm) and furan ring (C-O-C ~1250 cm) .

- Mass spectrometry : Confirm molecular ion [M+H] at m/z 219.2 (calculated for CHNO) .

- -NMR : Assign peaks for carbonyl (δ ~200 ppm) and pyrrolidine carbons (δ 40–60 ppm) .

Advanced Research Questions

Q. How does the compound’s conformational flexibility impact its biological or chemical reactivity?

- Methodology :

- Molecular dynamics (MD) simulations : Analyze energy barriers for pyrrolidine ring puckering and furan rotation (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Pharmacophore mapping : Compare binding modes with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., conflicting -NMR shifts)?

- Methodology :

- Solvent standardization : Re-run spectra in deuterated DMSO or CDCl to eliminate solvent-induced shifts .

- Cross-validate with analogs : Compare data with structurally similar compounds (e.g., 1-(indolin-1-yl)ethanone derivatives) .

Q. How can computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- DFT calculations : Compute Fukui indices to identify reactive sites (e.g., pyrrolidine nitrogen as nucleophile, furan β-carbon as electrophile) .

- Transition state analysis : Use QM/MM simulations to model reaction pathways (e.g., ketone reduction with NaBH) .

Q. What experimental approaches elucidate the mechanism of its interaction with enzymes or receptors?

- Methodology :

- Surface plasmon resonance (SPR) : Measure binding kinetics (K, k/k) for receptor-ligand interactions .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.